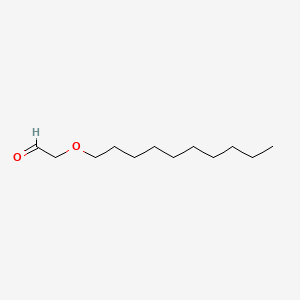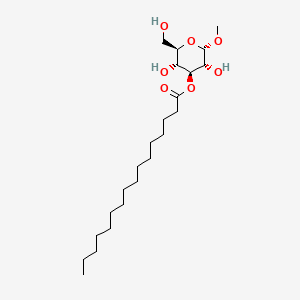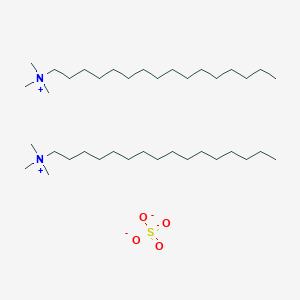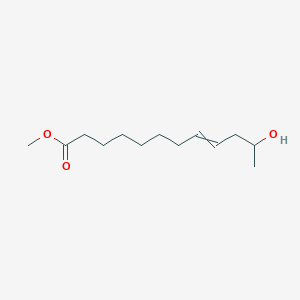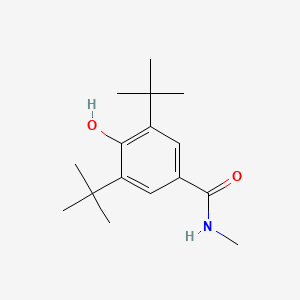![molecular formula C38H46O2 B14475340 1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} CAS No. 65848-21-7](/img/structure/B14475340.png)
1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is an organic compound with the molecular formula C38H46O2 It is characterized by its naphthalene core structure, which is substituted with ethylhexyl groups and connected via an ethyne linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} typically involves the coupling of naphthalene derivatives with ethyne. One common method includes the reaction of 2-[(2-ethylhexyl)oxy]naphthalene with ethyne under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process. The mixture is heated to a specific temperature, usually around 60°C for initial reaction and then increased to 110°C for completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage, altering the compound’s properties.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution can introduce halogen or nitro groups onto the naphthalene rings.
Wissenschaftliche Forschungsanwendungen
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as fluorescent probes or bioactive molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} exerts its effects depends on its specific application In organic electronics, the compound’s conjugated system allows it to efficiently transport charge, making it suitable for use in semiconductors and OLEDs
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene, 1,1’-(1,2-ethynediyl)bis[2-[(2-ethylhexyl)oxy]-: This compound shares a similar structure but may have different substituents or linkages.
Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Another related compound with different functional groups and linkages.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene} is unique due to its specific ethyne linkage and the presence of ethylhexyl groups, which confer distinct physical and chemical properties. These features make it particularly suitable for applications in organic electronics and advanced material synthesis.
Eigenschaften
CAS-Nummer |
65848-21-7 |
|---|---|
Molekularformel |
C38H46O2 |
Molekulargewicht |
534.8 g/mol |
IUPAC-Name |
2-(2-ethylhexoxy)-1-[2-[2-(2-ethylhexoxy)naphthalen-1-yl]ethynyl]naphthalene |
InChI |
InChI=1S/C38H46O2/c1-5-9-15-29(7-3)27-39-37-25-21-31-17-11-13-19-33(31)35(37)23-24-36-34-20-14-12-18-32(34)22-26-38(36)40-28-30(8-4)16-10-6-2/h11-14,17-22,25-26,29-30H,5-10,15-16,27-28H2,1-4H3 |
InChI-Schlüssel |
WIFCOCBSINCERF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=C(C2=CC=CC=C2C=C1)C#CC3=C(C=CC4=CC=CC=C43)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


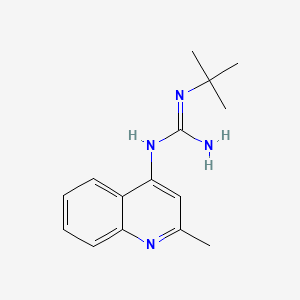
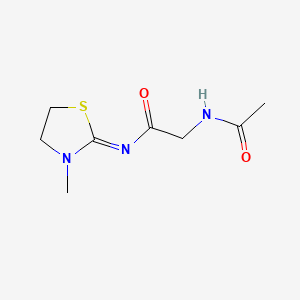
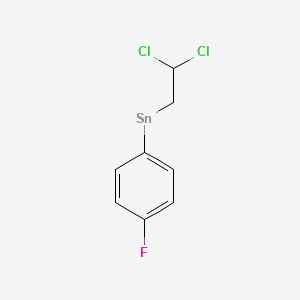
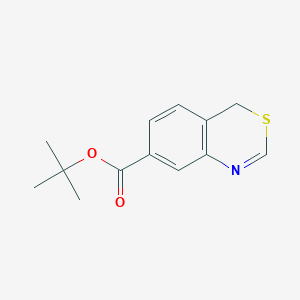
![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)

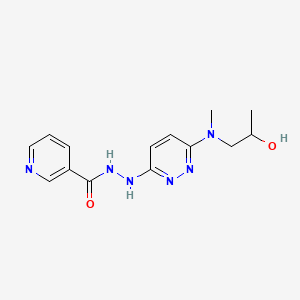
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
